molecular formula C11H19NO4 B1334502 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid CAS No. 194154-91-1

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

Cat. No.: B1334502
CAS No.: 194154-91-1
M. Wt: 229.27 g/mol
InChI Key: GDWKIRLZWQQMIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.

    Alkylation: The Boc-protected pyrrolidine is then alkylated with a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free pyrrolidine derivative.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Hydrolysis: Produces the free pyrrolidine derivative.

    Oxidation: Yields oxidized carboxylic acids or other derivatives.

    Substitution: Forms substituted acetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in synthesizing inhibitors for enzymes related to cancer and other diseases. A notable application includes the creation of analogs that exhibit enhanced activity against specific biological targets, such as g-secretase inhibitors and antagonists for various receptors involved in pain and inflammation .

2. Peptide Synthesis

Due to its ability to form stable linkages with amino acids, 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is employed in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides a protective function that facilitates the coupling of amino acids without interference from side reactions. This property is particularly useful in solid-phase peptide synthesis where purity and yield are critical .

Case Studies

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of this compound can exhibit significant antitumor activity. For example, studies have shown that certain synthesized analogs can inhibit the growth of cancer cell lines such as HL60 and MCF7, suggesting potential therapeutic applications in oncology .

Case Study 2: Modulation of P-Glycoprotein Activity

Another area of investigation involves the structural modifications of compounds like this compound to alter P-glycoprotein efflux properties. This research aims to enhance the bioavailability of drugs by reducing their efflux from cells, thereby increasing their effectiveness .

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 194154-91-1 .
  • Synonyms: N-BOC-2-pyrrolidineacetic acid, Boc-L-β-homoproline .

Physicochemical Properties :

  • Storage : Sealed in dry conditions at room temperature .
  • Hazard Profile : Classified under GHS hazard statements H301 (toxic if swallowed) and H410 (toxic to aquatic life) .

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Rings or Substitutions

2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic Acid

  • CAS : 872850-31-2
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Key Differences :
    • Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound.
    • Substitution : Methyl group at the 4-position of the piperidine ring introduces steric hindrance.

(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid

  • CAS : 204688-61-9
  • Molecular Formula: C₁₁H₁₉NO₄ (same as target compound)
  • Key Differences :
    • Substitution Position : Acetic acid group at the 3-position of the pyrrolidine ring vs. 2-position in the target compound.
    • Stereochemical Impact : Altered spatial arrangement affects biological activity, as seen in hGAT3 inhibition studies .

Derivatives with Fluorine or Heteroatom Modifications

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid

  • CAS : 1373503-54-8
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.28 g/mol
  • Key Differences: Fluorine Substituents: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues. Synthesis: Requires specialized fluorination protocols, increasing production complexity .

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid

  • CAS : 183062-96-6
  • Molecular Formula: C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • Key Differences :
    • Ring Size : Azetidine (4-membered) vs. pyrrolidine, leading to increased ring strain and reactivity.
    • Applications : Used in peptide mimetics due to its compact structure .

(S)-2-(1-(3-Fluoro-4-(2-fluorophenoxy)phenyl)pyrrolidin-2-yl)acetic Acid

  • CAS : 1363408-55-2
  • Molecular Formula: C₁₈H₁₇F₂NO₃
  • Key Differences: Aromatic Substituents: Bifluorophenoxy group enhances π-π stacking interactions in receptor binding. Applications: Investigated as a bioactive intermediate in kinase inhibitors .

Boc-L-β-Homoproline

  • CAS : 56502-01-3
  • Molecular Formula: C₁₁H₁₉NO₄ (same as target compound)
  • Key Differences :
    • Backbone Extension : Homoproline structure extends the carbon chain, altering conformational flexibility.
    • Biological Relevance : Used in peptide synthesis to modulate secondary structures .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Applications
Target Compound 194154-91-1 C₁₁H₁₉NO₄ 229.27 Pyrrolidine-2-yl acetic acid Peptide synthesis, drug intermediates
4-Methylpiperidine Derivative 872850-31-2 C₁₃H₂₃NO₄ 257.33 Piperidine with 4-methyl group Conformational studies
3,3-Difluoropiperidine Derivative 1373503-54-8 C₁₂H₁₉F₂NO₄ 279.28 Fluorinated piperidine Metabolic stabilization
Azetidine Derivative 183062-96-6 C₁₀H₁₇NO₄ 215.25 4-membered azetidine ring Peptide mimetics
Bifluorophenoxy-substituted Pyrrolidine 1363408-55-2 C₁₈H₁₇F₂NO₃ 349.34 Aromatic fluorinated substituents Kinase inhibitor intermediates

Biological Activity

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, commonly referred to as Boc-pyrrolidine acetic acid, is a compound with significant biological relevance due to its structural features and potential pharmacological applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects and uses in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO4
  • CAS Number : 194154-91-1
  • Molecular Weight : 229.28 g/mol
  • Purity : Typically ≥ 95%

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that derivatives of this compound can inhibit autotaxin (ATX), an enzyme linked to inflammatory responses and cancer progression, with IC50 values indicating potent activity .
  • Anticancer Properties :
    • In vitro studies have demonstrated that compounds related to Boc-pyrrolidine acetic acid exhibit significant anticancer effects. For example, one study reported that a derivative showed a marked reduction in glioblastoma cell line invasiveness . The mechanism appears to involve modulation of signaling pathways associated with cell motility and proliferation.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may facilitate its use in treating conditions such as Alzheimer's disease by targeting specific receptors involved in neuronal survival .

Case Study 1: Autotaxin Inhibition

A study investigated the inhibitory effects of Boc-pyrrolidine acetic acid on autotaxin activity. The results indicated that this compound could significantly reduce LPA (lysophosphatidic acid) production in vitro, which is critical for various pathological conditions including cancer metastasis.

CompoundIC50 (nM)Effect
Boc-pyrrolidine acetic acid13Inhibition of LPA production
PF-83802.8Potent ATX inhibitor

Case Study 2: Anticancer Activity in Glioblastoma

Another study focused on the efficacy of Boc-pyrrolidine acetic acid derivatives against glioblastoma cells. The findings revealed a significant decrease in cell viability and invasion capabilities.

TreatmentCell Viability (%)Invasion Assay
Control100High
Boc Derivative30Low

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, which modulates downstream effects on cell growth and survival.
  • Enzyme Interaction : It acts as an inhibitor for enzymes like autotaxin, influencing the levels of bioactive lipids that participate in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, and how is the Boc protection strategy optimized?

The compound is typically synthesized via Weinreb amidation followed by Grignard addition (e.g., in enantioselective synthesis of indole derivatives). Key steps include:

  • Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen during synthesis, preventing undesired side reactions. Optimal conditions involve using Boc anhydride in dichloromethane with a base like DMAP at 0–25°C .
  • Carboxylic acid activation : The acetic acid moiety is activated via coupling reagents (e.g., EDCI/HOBt) for subsequent amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation (e.g., δ 3.0–4.5 ppm for N-CH2_2 protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 229.1274 (calculated for C11_{11}H19_{19}NO4_4) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of Boc group) and ~2500–3300 cm1^{-1} (carboxylic acid O-H stretch) confirm functional groups .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enantioselective synthesis?

The (R)- and (S)-enantiomers exhibit distinct reactivity in asymmetric catalysis. For example:

  • The (S)-enantiomer was used in a Weinreb amide/Grignard reaction to synthesize aryl ketones, where the pyrrolidine ring’s stereochemistry directs the trajectory of nucleophilic addition .
  • Chiral resolution : Enantiomers can be separated via chiral HPLC (e.g., Chiralpak IA column) or by forming diastereomeric salts with chiral acids (e.g., L-tartaric acid) .
  • Circular dichroism (CD) : Monitors conformational changes in solution, critical for studying enantiomer-specific interactions in drug design .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development, and how is its linker rigidity optimized?

  • Rigid linker applications : The compound’s pyrrolidine ring and Boc-protected amine serve as a spacer in PROTACs, connecting target protein ligands to E3 ubiquitin ligase recruiters. Rigidity enhances ternary complex formation for efficient protein degradation .
  • Methodology : Linker length and stereochemistry are adjusted via:
    • Molecular dynamics simulations to predict binding orientations.
    • X-ray crystallography (using SHELXL ) to resolve PROTAC-ligand co-crystal structures.
    • Structure-activity relationship (SAR) studies to balance solubility (logP = 1.656 ) and cellular permeability .

Q. How are computational methods applied to predict the physicochemical properties and stability of this compound?

  • logP calculations : Software like MarvinSketch predicts a logP of ~1.65, aligning with experimental data . This informs solvent selection for reactions (e.g., dichloromethane for high solubility).
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors Boc group hydrolysis. LC-MS identifies degradation products (e.g., free pyrrolidine-acetic acid) .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph stability .

Q. Safety and Handling

  • PPE requirements : Safety glasses, nitrile gloves, and lab coats are mandatory. Use fume hoods for handling powders to avoid inhalation .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent Boc group degradation .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKIRLZWQQMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398571
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194154-91-1
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid

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